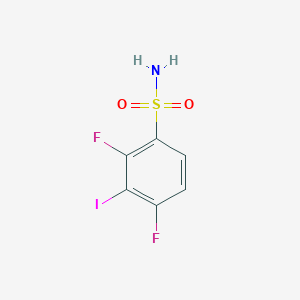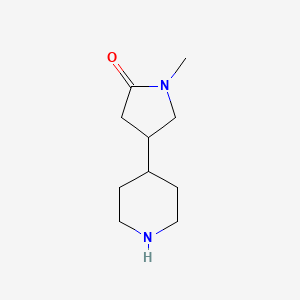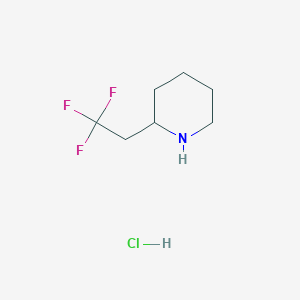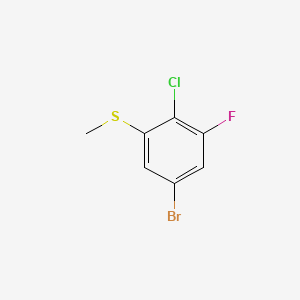![molecular formula C11H9BrF2N2O3 B13497509 1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)
1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a diazinane-2,4-dione core. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves several steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethoxy group can be introduced using difluoromethylating reagents under controlled conditions .
Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione can be compared with similar compounds such as:
5-Bromo-2-(difluoromethoxy)pyridine: This compound shares the bromine and difluoromethoxy groups but has a different core structure, leading to distinct chemical and biological properties.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used in the synthesis of various heterocycles, offering alternative reactivities and applications.
The uniqueness of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione lies in its specific combination of functional groups and core structure, which confer unique chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H9BrF2N2O3 |
|---|---|
Poids moléculaire |
335.10 g/mol |
Nom IUPAC |
1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H9BrF2N2O3/c12-6-1-2-8(19-10(13)14)7(5-6)16-4-3-9(17)15-11(16)18/h1-2,5,10H,3-4H2,(H,15,17,18) |
Clé InChI |
MCWYRNLZIOWWPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)
![8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13497451.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
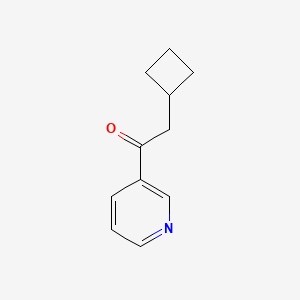
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
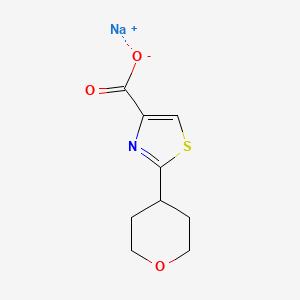
![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
